molecular formula C22H20F6N2O4S B11649769 2,2'-(1,1-dioxidotetrahydrothiene-3,4-diyl)bis{N-[3-(trifluoromethyl)phenyl]acetamide}

2,2'-(1,1-dioxidotetrahydrothiene-3,4-diyl)bis{N-[3-(trifluoromethyl)phenyl]acetamide}

Cat. No.: B11649769
M. Wt: 522.5 g/mol
InChI Key: HTODOOYBKGNIHD-UHFFFAOYSA-N
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Description

2,2’-(1,1-Dioxidotetrahydrothiene-3,4-diyl)bis{N-[3-(trifluoromethyl)phenyl]acetamide} is a complex organic compound characterized by its unique structure, which includes a dioxidotetrahydrothiene core and trifluoromethyl-substituted phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(1,1-dioxidotetrahydrothiene-3,4-diyl)bis{N-[3-(trifluoromethyl)phenyl]acetamide} typically involves multiple steps:

    Formation of the Dioxidotetrahydrothiene Core: This step involves the oxidation of tetrahydrothiophene to form the dioxidotetrahydrothiene intermediate. Common oxidizing agents include hydrogen peroxide or peracids under controlled conditions.

    Attachment of Acetamide Groups: The next step involves the introduction of acetamide groups to the dioxidotetrahydrothiene core. This can be achieved through acylation reactions using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Introduction of Trifluoromethyl-Substituted Phenyl Groups: The final step involves the coupling of trifluoromethyl-substituted phenyl groups to the acetamide moieties. This can be done using palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,2’-(1,1-Dioxidotetrahydrothiene-3,4-diyl)bis{N-[3-(trifluoromethyl)phenyl]acetamide} can undergo various chemical reactions, including:

    Oxidation: Further oxidation can occur at the sulfur atom, potentially forming sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the acetamide moieties, leading to the formation of amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2,2’-(1,1-Dioxidotetrahydrothiene-3,4-diyl)bis{N-[3-(trifluoromethyl)phenyl]acetamide} has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and properties.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of advanced materials, such as polymers and coatings, due to its stability and functional group compatibility.

Mechanism of Action

The mechanism of action of 2,2’-(1,1-dioxidotetrahydrothiene-3,4-diyl)bis{N-[3-(trifluoromethyl)phenyl]acetamide} involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,2’-(1,1-Dioxidotetrahydrothiene-3,4-diyl)bis{N-phenylacetamide}: Lacks the trifluoromethyl groups, resulting in different chemical and biological properties.

    2,2’-(1,1-Dioxidotetrahydrothiene-3,4-diyl)bis{N-[4-(trifluoromethyl)phenyl]acetamide}: Similar structure but with the trifluoromethyl group in a different position, affecting its reactivity and interactions.

Uniqueness

The presence of trifluoromethyl groups in 2,2’-(1,1-dioxidotetrahydrothiene-3,4-diyl)bis{N-[3-(trifluoromethyl)phenyl]acetamide} imparts unique properties, such as increased lipophilicity and metabolic stability. These features make it particularly valuable in medicinal chemistry for the development of drugs with improved pharmacokinetic profiles.

Properties

Molecular Formula

C22H20F6N2O4S

Molecular Weight

522.5 g/mol

IUPAC Name

2-[1,1-dioxo-4-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]thiolan-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C22H20F6N2O4S/c23-21(24,25)15-3-1-5-17(9-15)29-19(31)7-13-11-35(33,34)12-14(13)8-20(32)30-18-6-2-4-16(10-18)22(26,27)28/h1-6,9-10,13-14H,7-8,11-12H2,(H,29,31)(H,30,32)

InChI Key

HTODOOYBKGNIHD-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CS1(=O)=O)CC(=O)NC2=CC=CC(=C2)C(F)(F)F)CC(=O)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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